molecular formula C18H21BrN4O2 B10979864 1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide

1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B10979864
M. Wt: 405.3 g/mol
InChI Key: OOHSUOBYVGIUQF-UHFFFAOYSA-N
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Description

1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a brominated indazole ring, a cyclohexyl group, and a pyrrolidine-3-carboxamide moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions, making it valuable for medicinal chemistry research.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

properties

Molecular Formula

C18H21BrN4O2

Molecular Weight

405.3 g/mol

IUPAC Name

1-(6-bromo-1H-indazol-3-yl)-N-cyclohexyl-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C18H21BrN4O2/c19-12-6-7-14-15(9-12)21-22-17(14)23-10-11(8-16(23)24)18(25)20-13-4-2-1-3-5-13/h6-7,9,11,13H,1-5,8,10H2,(H,20,25)(H,21,22)

InChI Key

OOHSUOBYVGIUQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C=CC(=C4)Br

Origin of Product

United States

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